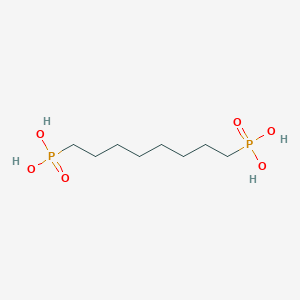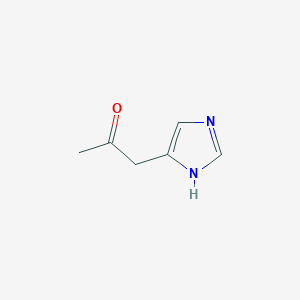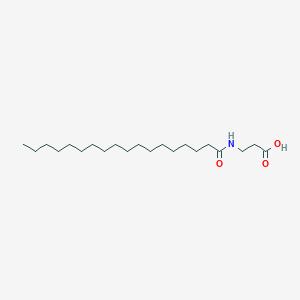
3,3',4,4'-Isophthaloydiphthalic acid
概要
説明
3,3’,4,4’-Isophthaloydiphthalic acid is a chemical compound known for its unique structure and properties It is a tetracarboxylic acid derivative, which means it contains four carboxyl groups (-COOH) attached to a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’-Isophthaloydiphthalic acid typically involves the reaction of isophthalic acid derivatives with appropriate reagents under controlled conditions. One common method is the oxidative coupling of isophthalic acid derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired tetracarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 3,3’,4,4’-Isophthaloydiphthalic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
3,3’,4,4’-Isophthaloydiphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into other functional groups such as alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 3,3’,4,4’-Isophthaloydiphthalic acid, such as esters, amides, and anhydrides. These derivatives are valuable intermediates in the synthesis of high-performance polymers and other advanced materials.
科学的研究の応用
3,3’,4,4’-Isophthaloydiphthalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of high-performance polymers, such as polyimides and polyesters.
Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with high thermal stability, mechanical strength, and chemical resistance.
作用機序
The mechanism of action of 3,3’,4,4’-Isophthaloydiphthalic acid involves its ability to interact with various molecular targets and pathways. The compound’s tetracarboxylic acid structure allows it to form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. These interactions can influence the properties and behavior of the resulting materials, such as their thermal stability, mechanical strength, and chemical resistance.
類似化合物との比較
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic acid: Similar in structure but with different substitution patterns on the biphenyl backbone.
3,3’,4,4’-Oxydiphthalic anhydride: An anhydride derivative with similar applications in polymer synthesis.
3,3’,4,4’-Biphenyldicarboxylic acid: Contains only two carboxyl groups, leading to different chemical properties and applications.
Uniqueness
3,3’,4,4’-Isophthaloydiphthalic acid is unique due to its tetracarboxylic acid structure, which provides multiple reactive sites for chemical modifications. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. Its ability to form strong hydrogen bonds and coordinate with metal ions also sets it apart from other similar compounds, making it a valuable building block in the development of advanced materials.
特性
IUPAC Name |
4-[3-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O10/c25-19(13-4-6-15(21(27)28)17(9-13)23(31)32)11-2-1-3-12(8-11)20(26)14-5-7-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQMELIWLXNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592606 | |
| Record name | 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23646-80-2 | |
| Record name | 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione](/img/structure/B1627350.png)











